molecular formula C15H21NO5 B4898278 methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate

methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate

Cat. No.: B4898278
M. Wt: 295.33 g/mol
InChI Key: NZSHGTRWHPKVAD-MDZDMXLPSA-N
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Description

Methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a cyclohexane ring, and ester functionalities, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Mannich reaction, where a morpholine derivative is reacted with a suitable aldehyde and a ketone to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Mannich base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate involves its interaction with various molecular targets and pathways. The morpholine ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific kinases involved in cell cycle regulation and cytokinesis, leading to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2)8-11(17)10(9-16-4-6-21-7-5-16)13(18)12(15)14(19)20-3/h9,12H,4-8H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSHGTRWHPKVAD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CN2CCOCC2)C(=O)C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)/C(=C\N2CCOCC2)/C(=O)C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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